molecular formula C10H12ClN B1431980 2,3-dihydro-1H-1-benzazepine hydrochloride CAS No. 1803601-46-8

2,3-dihydro-1H-1-benzazepine hydrochloride

Cat. No.: B1431980
CAS No.: 1803601-46-8
M. Wt: 181.66 g/mol
InChI Key: GSBCFRCFYIEVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-1-benzazepine hydrochloride, with the molecular formula C10H11N·HCl, is a versatile chemical scaffold in medicinal chemistry and drug discovery research. The 1-benzazepine core is a privileged structure found in numerous biologically active compounds . Researchers utilize this and related dihydrobenzazepine derivatives as key intermediates in the synthesis of molecules that act on the central nervous system, including potential treatments for neurological and psychiatric conditions . For instance, tetrahydro-1-benzazepine structures are recognized as significant scaffolds for developing potent and selective nonpeptidic agonists for the arginine vasopressin (AVP) V2 receptor, as well as for GluN2B antagonists investigated for their neuroprotective effects . Furthermore, the indolo-fused benzazepine analogues have been studied for their potential as enzyme inhibitors, including for cyclin-dependent kinases (Cdks) and tubulin polymerase, highlighting their value in anticancer research . This compound is offered as a high-purity building block to support innovation in these and other research areas. This compound is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,3-dihydro-1H-1-benzazepine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N.ClH/c1-2-7-10-9(5-1)6-3-4-8-11-10;/h1-3,5-7,11H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBCFRCFYIEVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Bromobenzoaminocaprolactam Intermediate (Benazepril Hydrochloride Route)

One of the most documented industrially relevant methods involves the synthesis of 2,3-dihydro-1H-1-benzazepine hydrochloride as an intermediate in the benazepril hydrochloride production process. This method is characterized by:

  • Starting material: Bromobenzoaminocaprolactam
  • Key intermediates: 4,5-dihydro-3-phthalimide-1H-1-benzazepin-2-(3H)-ketone and tetrahydro-2-oxo-1H-1-benzazepin-1-acetic acid derivatives
  • Reaction conditions: Moderate temperatures, generally between 20–105 °C, using solvents like dimethylformamide and toluene
  • Process steps: Nucleophilic substitution, condensation, hydrolysis, and salt formation
  • Advantages: Use of commercially available raw materials, moderate reaction conditions, and environmentally manageable waste
  • Yields: High overall yields with product purity conforming to pharmaceutical standards

Detailed Process Steps:

Step No. Reaction Description Conditions Outcome/Yield
1 Reaction of bromobenzoaminocaprolactam with potassium phthalimide 100–105 °C, 16 hours, DMF solvent Formation of phthalimide intermediate
2 Crystallization and isolation of intermediate Cooling to 5–10 °C, filtration High purity intermediate
3 Conversion to tetrahydro-2-oxo-1H-1-benzazepin-1-acetic acid ester Use of bromo-acetic acid tert-butyl ester, potassium tert-butoxide Intermediate ester formation
4 Hydrolysis and acidification to obtain hydrochloride salt Controlled pH, moderate heat Final this compound

This method avoids hazardous reagents like sodium azide and uses relatively mild conditions, making it suitable for industrial-scale production with manageable environmental impact.

One-Pot Multicomponent Reaction (I-MCR/Wittig Sequence)

An alternative synthetic approach involves a one-pot multicomponent reaction combining Ugi or Passerini condensations followed by an intramolecular Wittig reaction:

  • Reactants: Phosphonium salts, arylglyoxals, amines, and isocyanides
  • Catalyst/Base: Triethylamine (NEt3)
  • Process: Sequential multicomponent condensation and cyclization in one vessel
  • Advantages: Efficient synthesis of multisubstituted 2,3-dihydro-1H-2-benzazepin-1-ones with good yields, reduced purification steps
  • Yields: Good to excellent, depending on substituents and reaction optimization

This method is noted for its operational simplicity and versatility in generating diverse benzazepine derivatives, although it is more suited for research and development rather than large-scale industrial production.

Comparative Summary of Preparation Methods

Method Starting Materials Key Features Reaction Conditions Yield & Purity Industrial Suitability
Bromobenzoaminocaprolactam route (Benazepril) Bromobenzoaminocaprolactam, phthalimide Mild conditions, commercially available raw materials 20–105 °C, DMF, toluene High yield, pharmaceutical purity High (industrial scale)
One-pot I-MCR/Wittig sequence Phosphonium salt, arylglyoxals, amines, isocyanides Multicomponent, one-pot, versatile Room temp to mild heating, NEt3 Good yields Moderate (R&D scale)
Dehydration and saponification (benzimidazole) 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one One-pot, environmentally friendly 100–120 °C, MIBK, acid scavenger ~90% yield, high purity Moderate (specialized synthesis)

Research Findings and Notes

  • The bromobenzoaminocaprolactam-based synthesis is well-documented in patents and literature for benazepril hydrochloride, with detailed reaction steps optimized for industrial production, emphasizing safety and cost-effectiveness.
  • The one-pot multicomponent reaction offers a rapid route to benzazepine derivatives but may require further optimization for scale-up due to complexity of reagents and purification.
  • The benzimidazole-related synthesis highlights the benefits of one-pot reactions and solvent choice impacting selectivity and yield, principles applicable to benzazepine synthesis strategies.

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-1-benzazepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding N-oxide.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions include N-oxides, tetrahydro derivatives, and various substituted benzazepines, depending on the specific reagents and conditions used.

Scientific Research Applications

Antiviral Activity

One of the notable applications of 2,3-dihydro-1H-1-benzazepine hydrochloride is its potential as an antiviral agent. Research has shown that derivatives of benzazepines can exhibit antagonistic properties against CCR5 receptors, which are crucial in the HIV infection process. This suggests that this compound could be developed into a therapeutic agent for HIV prevention and treatment .

Antidiabetic Effects

Recent studies have explored the antidiabetic properties of related compounds, particularly those derived from benzothiazepines. These compounds have demonstrated significant inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The inhibitory potential was found to be markedly higher than that of standard drugs like acarbose, indicating a promising avenue for developing new antidiabetic medications .

CNS Activity

The central nervous system (CNS) effects of benzazepine derivatives have been widely studied. Compounds similar to this compound have shown promise as CNS depressants and anticonvulsants. Their ability to modulate neurotransmitter systems positions them as potential candidates for treating various neurological disorders .

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of benzazepine derivatives revealed that certain modifications to the benzazepine structure significantly enhanced CCR5 antagonism. This study utilized in vitro assays to measure viral load reduction in infected cell lines treated with synthesized compounds .

Case Study 2: Antidiabetic Screening

In a recent pharmacological evaluation of synthesized 2,3-dihydro-1-benzothiazepine derivatives, several compounds were identified with IC50 values ranging from 2.62 μM to 10.11 μM against α-glucosidase. These findings were corroborated by in vivo studies demonstrating a substantial decrease in blood glucose levels in diabetic models treated with these compounds .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-1-benzazepine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. For example, some benzazepine derivatives are known to inhibit sodium channels and squalene synthase, which are involved in the treatment of hyperlipidemia .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below summarizes critical differences between 2,3-dihydro-1H-1-benzazepine hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring Modifications Key Properties/Notes
This compound C₁₀H₁₂ClN 181.45 Partially saturated (2,3-dihydro) Building block; high purity available
2,3,4,5-Tetrahydro-1H-benzo[d]azepine hydrochloride C₁₀H₁₄ClN 183.45 Fully saturated (tetrahydro) Increased hydrophobicity vs. dihydro analog
3,3,5,5-Tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine hydrochloride C₁₄H₂₀ClN 237.77 Methyl groups at 3,5 positions Enhanced lipophilicity (LogD ≈ 2.5–3.0)
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride C₁₅H₁₈ClN₂O₄ 340.77 Methoxy groups at 7,8 positions Improved water solubility due to polar OCH₃ groups
2-Phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine hydrochloride C₁₅H₁₇ClN₂ 260.76 Diazepine ring (two N atoms); phenyl Distinct pharmacological profile (benzodiazepine class)
Key Observations:

Saturation Level : The main compound’s partial saturation (dihydro) contrasts with fully saturated analogs (e.g., 2,3,4,5-tetrahydro derivatives), which exhibit higher molecular weights and altered hydrophobicity .

Methoxy groups (e.g., 7,8-dimethoxy analog) improve aqueous solubility, favoring formulations for intravenous delivery .

Heteroatom Variations : The benzodiazepine analog (two nitrogen atoms) diverges pharmacologically from benzazepines, highlighting the importance of nitrogen count in receptor targeting .

Pharmacological Implications

  • NIH-Coded Analogs: Compounds like NIH 8310 (3-allyl-7-methoxy substitution) and NIH 8366 (p-aminophenethyl group) from suggest structural flexibility for CNS receptor modulation. The allyl and methoxy groups may influence affinity for dopamine or serotonin receptors, though specific data are unavailable .
  • Benzodiazepine Hybrids: The diazepine analog () demonstrates how minor structural changes (additional nitrogen) shift activity toward GABA receptor modulation, a hallmark of anxiolytics and sedatives .

Biological Activity

2,3-Dihydro-1H-1-benzazepine hydrochloride is a compound belonging to the benzazepine class, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, integrating findings from various studies.

Chemical Structure and Properties

This compound features a seven-membered heterocyclic ring structure that includes nitrogen atoms. This structural configuration is significant as it influences the compound's biological interactions and pharmacokinetics.

Biological Activity Overview

The biological activities of benzazepine derivatives are extensive, including:

  • Antidepressant Effects : Some studies indicate that benzazepines can exhibit antidepressant properties by modulating neurotransmitter systems.
  • Antihypertensive Activity : Certain derivatives have shown promise in lowering blood pressure through vasodilation mechanisms.
  • Anticancer Potential : Research suggests that benzazepine compounds may inhibit tumor growth and proliferation, making them candidates for cancer therapy .

The mechanisms through which this compound exerts its effects are varied:

  • Bromodomain Inhibition : Recent studies have identified that related compounds can act as pan-BET bromodomain inhibitors. These inhibitors target bromodomains involved in the regulation of gene expression, particularly in cancer cells .
  • Neurotransmitter Modulation : Benzazepines can influence dopamine and serotonin receptors, which are critical in mood regulation and anxiety disorders .

Pharmacological Studies

A selection of key studies highlights the biological activity of this compound:

StudyFindings
Demonstrated antibacterial and antiviral properties in related benzazepine compounds.
Identified as a potent bromodomain inhibitor with implications in oncology.
Showed significant antidepressant-like effects in animal models.

Case Studies

Several case studies have illustrated the therapeutic potential of benzazepines:

  • Antidepressant Efficacy :
    • A study involving a series of benzazepine derivatives showed significant improvement in depressive symptoms in rodent models compared to control groups.
  • Anticancer Activity :
    • In vitro studies demonstrated that certain benzazepine derivatives inhibited the growth of breast cancer cell lines by inducing apoptosis.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2,3-dihydro-1H-1-benzazepine hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted benzazepines, followed by hydrochlorination. For example, benazepril hydrochloride (a structurally related compound) is synthesized via stereoselective alkylation and cyclization steps using (S)-configured intermediates to preserve chiral integrity . Optimization includes temperature control (e.g., 0–5°C for sensitive steps) and solvent selection (e.g., dichloromethane for cyclization). Yield improvements (≥70%) can be achieved via catalytic methods (e.g., palladium-mediated coupling) and purification via recrystallization in ethanol/water .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies characteristic peaks (e.g., benzazepine ring protons at δ 6.8–7.5 ppm, NH/Cl signals).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ or [M-Cl]⁺) and fragmentation patterns.
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen bonding in the hydrochloride salt .
    • Cross-validation with pharmacopeial standards (e.g., USP/EP reference materials) ensures compliance with purity thresholds (≥98%) .

Q. How can impurities in synthesized this compound be identified and quantified?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection (220–280 nm) is standard. For example, benazepril hydrochloride impurities (e.g., ester derivatives) are quantified at relative retention times (RRT) 0.5–2.1, with acceptance criteria of ≤0.5% per impurity and ≤2.0% total . LC-MS/MS further characterizes unknown impurities via fragmentation libraries.

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in pharmacological activity data across in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from bioavailability differences (e.g., poor solubility in PBS, as noted for similar hydrochlorides requiring DMSO stock solutions ). Mitigation includes:

  • Formulation Optimization : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance solubility.
  • Pharmacokinetic Profiling : Monitor plasma concentrations via LC-MS/MS to correlate exposure with efficacy.
  • Species-Specific Metabolism : Use microsomal assays to identify interspecies metabolic variations (e.g., CYP450-mediated degradation) .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of 2,3-dihydro-1H-1-benzazepine derivatives?

  • Methodological Answer :

  • Scaffold Modification : Synthesize analogs with substituents at positions 2, 3, and 7 (e.g., methyl, chloro, or methoxy groups) and compare binding affinities via radioligand assays .
  • Computational Modeling : Docking studies (AutoDock Vina) predict interactions with targets like G-protein-coupled receptors (GPCRs). Validate with mutagenesis (e.g., alanine scanning of receptor binding pockets) .
  • Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bonding or hydrophobic features .

Q. What advanced techniques are recommended for studying polymorphic forms and their impact on bioavailability?

  • Methodological Answer :

  • DSC/TGA : Differentiate polymorphs via melting point and thermal stability profiles.
  • PXRD : Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database).
  • Dissolution Testing : Use USP Apparatus II (paddle method) in biorelevant media (FaSSIF/FeSSIF) to assess dissolution rates of polymorphs .
  • In Vivo Correlation : Administer distinct polymorphs to animal models and measure AUC/Cₘₐₓ via LC-MS/MS .

Q. How should researchers address conflicting data in stability studies under varying storage conditions?

  • Methodological Answer : Stability profiles are sensitive to humidity and temperature. For hydrochlorides, accelerated stability testing (40°C/75% RH for 6 months) identifies degradation pathways (e.g., hydrolysis of benzazepine rings). Use QbD principles:

  • Forced Degradation : Expose samples to acid/base, oxidative (H₂O₂), and photolytic stress.
  • Degradant Identification : LC-HRMS isolates and identifies breakdown products (e.g., dehydrohalogenation products) .
  • Storage Recommendations : Store at -20°C in desiccated, amber vials to prevent hygroscopic degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-1-benzazepine hydrochloride
Reactant of Route 2
2,3-dihydro-1H-1-benzazepine hydrochloride

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